4-Fluorophenylboronic acid

Organic Synthesis Suzuki-Miyaura Coupling Heterogeneous Catalysis

4-Fluorophenylboronic acid (CAS 1765-93-1) is a differentiated para-fluoro-substituted arylboronic acid building block. Its electron-withdrawing fluorine atom imparts a precisely quantified pKa of 8.67—a 2.8-unit acidity shift versus unsubstituted phenylboronic acid—enabling rational control of boronate equilibrium in aqueous cross-couplings. It delivers validated AmpC β-lactamase inhibition (Ki = 6.4 μM) for antibiotic resistance drug design and is the essential precursor for the PET radiotracer [18F]FPBA in plant boron-imaging studies. Specify this precise isomer to ensure reproducible Suzuki-Miyaura reactivity and target affinity.

Molecular Formula C6H6BFO2
Molecular Weight 139.92 g/mol
CAS No. 1765-93-1
Cat. No. B116861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluorophenylboronic acid
CAS1765-93-1
Synonyms(4-Fluorophenyl)boric Acid;  (4-Fluorophenyl)boronic Acid;  (4-Fluorophenyl)dihydroxyborane;  (4-Fluorophenyl)dihydroxyboron;  (p-Fluorophenyl)boric Acid;  NSC 142683;  p-Fluorobenzylboronic Acid;  p-Fluorophenylboronic Acid
Molecular FormulaC6H6BFO2
Molecular Weight139.92 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)F)(O)O
InChIInChI=1S/C6H6BFO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4,9-10H
InChIKeyLBUNNMJLXWQQBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluorophenylboronic Acid (CAS 1765-93-1): Core Specifications and Sourcing Profile


4-Fluorophenylboronic acid (CAS 1765-93-1) is a para-fluoro-substituted arylboronic acid, a class of organoboron compounds widely used as key intermediates in organic synthesis . Characterized by its molecular weight of 139.92 g/mol and a melting point of 262-265 °C, this compound is typically supplied as a crystalline powder with a purity of ≥97% and is slightly soluble in water . The electron-withdrawing nature of the fluorine atom imparts distinct properties compared to unsubstituted phenylboronic acid, making it a valuable building block for pharmaceuticals, materials science, and chemical biology applications [1].

Why 4-Fluorophenylboronic Acid (CAS 1765-93-1) Cannot Be Substituted with Generic Analogs


Generic substitution with unsubstituted phenylboronic acid or other halo-substituted analogs is not advisable due to quantifiable differences in key performance parameters. The presence and position of the fluorine atom significantly alters electronic properties, leading to a 2.8-unit increase in acidity (pKa) compared to phenylboronic acid, which directly impacts its reactivity and stability in aqueous and basic conditions [1]. Furthermore, its performance in cross-coupling reactions and its specific biological target affinity (Ki = 6.4 ± 0.8 μM for AmpC β-lactamase) are unique to this isomer and cannot be replicated by other in-class compounds [2]. This specificity necessitates its procurement for validated synthetic routes and assays.

Quantitative Evidence for Differentiating 4-Fluorophenylboronic Acid (CAS 1765-93-1)


Enhanced Reactivity in Heterogeneous Suzuki-Miyaura Coupling Compared to Phenylboronic Acid

In a comparative study using a supported Pd nanoparticle catalyst (G-COOH-Pd-10), 4-fluorophenylboronic acid demonstrated conversion rates comparable to the highly reactive phenylboronic acid and significantly outperformed other para-substituted analogs like 4-carboxyphenylboronic acid [1]. The study quantifies its reactivity in forming fluorinated biphenyls, a crucial motif in pharmaceuticals and liquid crystals [1].

Organic Synthesis Suzuki-Miyaura Coupling Heterogeneous Catalysis

Quantified Acidity (pKa) Profile: A 2.8-Unit Difference from Phenylboronic Acid

The electron-withdrawing effect of the para-fluoro substituent on 4-fluorophenylboronic acid significantly lowers its pKa compared to the parent compound, phenylboronic acid [1]. This difference in acidity is critical for applications where the boronic acid's protonation state governs its reactivity or binding affinity.

Physical Chemistry Drug Design Reaction Optimization

Specific Enzyme Inhibition: AmpC β-Lactamase Inhibition Constant (Ki)

4-Fluorophenylboronic acid is a characterized inhibitor of AmpC β-lactamase, a key enzyme in antibiotic resistance . Its inhibitory potency is quantified by an inhibition constant (Ki), which provides a benchmark for structure-activity relationship (SAR) studies in developing new β-lactamase inhibitors [1].

Medicinal Chemistry Antibiotic Resistance Chemical Biology

Application as a Boron Imaging Radiotracer Precursor in Plant Biology

Radioactively labeled [18F]4-fluorophenylboronic acid (FPBA) has been specifically utilized as a positron emission tomography (PET) imaging agent to study boron (B) transport in plants, a capability not demonstrated for phenylboronic acid (PBA) [1]. The study validated that [18F]FPBA accumulates at root tips and elongation zones, mimicking the behavior of its non-radioactive analog [1].

Radiochemistry Plant Biology PET Imaging Boron Transport

Validated Research and Industrial Applications for 4-Fluorophenylboronic Acid (CAS 1765-93-1)


Synthesis of Fluorinated Biphenyl Building Blocks via Suzuki-Miyaura Coupling

4-Fluorophenylboronic acid is a first-choice reagent for the synthesis of 4-fluorobiphenyl derivatives, as validated by its high efficiency in heterogeneous Suzuki-Miyaura coupling reactions comparable to phenylboronic acid [1]. This application is critical for constructing fluorinated scaffolds in pharmaceuticals and liquid crystalline materials, where the para-fluoro substitution pattern is specifically required to modulate molecular properties [1].

pH-Dependent Reaction Optimization and Buffer System Design

The precisely quantified pKa of 8.67 for 4-fluorophenylboronic acid is an essential parameter for chemists optimizing aqueous-phase reactions [1]. This value allows for the rational selection of pH conditions to control the boronic acid/boronate equilibrium, which directly influences its reactivity in cross-couplings, its binding affinity for diols in sensor applications, and its behavior during work-up and purification steps [1].

Medicinal Chemistry as a β-Lactamase Inhibitor Fragment

With a defined Ki of 6.4 μM against AmpC β-lactamase, 4-fluorophenylboronic acid serves as a validated starting point for structure-based drug design programs targeting antibiotic resistance [1]. It can be used as a reference inhibitor in high-throughput screening assays or as a core scaffold for further chemical elaboration to improve potency and selectivity, with its specific inhibition value providing a clear benchmark for SAR studies [1][2].

Radiochemical Tracer Development for Boron Transport Studies

4-Fluorophenylboronic acid is a unique precursor for synthesizing the PET radiotracer [18F]FPBA, enabling the non-invasive, real-time imaging of boron distribution in living plants [1]. This application is distinct from its use in synthesis and is driven by the compound's ability to mimic phenylboronic acid while providing a site for radiolabeling. This makes it an essential reagent for research into plant nutrition and the development of boron-containing agrochemicals [1].

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